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molecular formula C13H14N2O2 B3045470 Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester CAS No. 108035-44-5

Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester

Cat. No. B3045470
M. Wt: 230.26 g/mol
InChI Key: DGYUNNISKYKIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063928

Procedure details

To a solution of ethyl 4-(2-methylimidazol-1-yl)benzoate (46 g, 0.2 mol) in dry CH2Cl2 (1 l) cooled to -75° C. under a nitrogen atmosphere was added diisobutyl-aluminum hydride (540 ml, 0.93 M in hexane) carefully over 30 minutes and then the mixture was allowed to warm slowly to ambient temperature. After stirring for 5 hours the reaction mixture was cooled in an ice-bath and methanol (30 ml) carefully added. A 30% aqueous solution of Rochelle's salt (500 ml) was then added and the mixture stirred at ambient temperature for 16 hours. Insolubles (essentially product) were removed by filtration and the organic phase separated and washed with water (500 ml), dried (MgSO4) and evaporated. The combined resultant solids were recrystallized from ethanol (ca 300 ml) to afford the titled compound (35.6 g, 95%) as white needles.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
540 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:17]=[CH:16][C:10]([C:11](OCC)=[O:12])=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.[H-].C([Al+]CC(C)C)C(C)C.CO.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C(Cl)Cl>[CH3:1][C:2]1[N:3]([C:7]2[CH:17]=[CH:16][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
540 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Insolubles (essentially product) were removed by filtration
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethanol (ca 300 ml)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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